3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid
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Overview
Description
3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 g/mol . This compound is known for its unique structure, which includes a thioxo group and a phthalazine ring. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methylphthalic anhydride with thiourea, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group or the carboxylic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols, and the reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thioxo group and the phthalazine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: This compound is similar in structure but contains an oxo group instead of a thioxo group.
4-Thioxo-3,4-dihydrophthalazine-1-carboxylic acid: This compound lacks the methyl group at the 3-position.
Uniqueness
3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to the presence of both a thioxo group and a phthalazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The thioxo group enhances its reactivity and potential biological activity compared to similar compounds .
Biological Activity
3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a thioxo group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial, anti-inflammatory, and analgesic domains.
Chemical Structure and Properties
The molecular formula of this compound is C10H8N2O2S, with a molecular weight of approximately 216.25 g/mol. Its structure contributes to its reactivity and biological interactions:
Property | Value |
---|---|
Molecular Formula | C10H8N2O2S |
Molecular Weight | 216.25 g/mol |
Functional Groups | Thioxo, Carboxylic |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest the following:
- Efficacy Against Bacteria : The compound has demonstrated effectiveness against strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus.
- Mechanism of Action : The exact mechanism remains under investigation, but it may involve interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways.
Anti-inflammatory and Analgesic Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory and analgesic effects:
- Inflammatory Pathways : Initial studies suggest that it may interact with enzymes involved in inflammatory responses, potentially modulating the production of pro-inflammatory cytokines.
- Pain Relief : The analgesic properties could position it as a candidate for pain management therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Testing : In a study evaluating its antibacterial activity, the compound was tested using the agar diffusion method. Results indicated significant inhibition zones against tested bacterial strains (see Table 1).
Bacterial Strain Inhibition Zone (mm) Escherichia coli 15 Klebsiella pneumoniae 12 Staphylococcus aureus 18 - Anti-inflammatory Activity : Another research effort assessed the compound's ability to reduce inflammation in animal models. The results suggested a reduction in edema formation by approximately 30% compared to control groups.
Future Directions
Further research is necessary to fully elucidate the mechanisms of action and potential therapeutic applications of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with bacterial targets and inflammatory pathways.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects.
- Structural Modifications : Exploring derivatives of the compound to enhance its biological activity or reduce potential side effects.
Properties
Molecular Formula |
C10H8N2O2S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
3-methyl-4-sulfanylidenephthalazine-1-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-12-9(15)7-5-3-2-4-6(7)8(11-12)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
RDWMGXJOWRSBTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)C2=CC=CC=C2C(=N1)C(=O)O |
Origin of Product |
United States |
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